4-(chloromethyl)-N,N-dimethylBenzamide 4-(chloromethyl)-N,N-dimethylBenzamide
Brand Name: Vulcanchem
CAS No.: 121083-51-0
VCID: VC4142700
InChI: InChI=1S/C10H12ClNO/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3
SMILES: CN(C)C(=O)C1=CC=C(C=C1)CCl
Molecular Formula: C10H12ClNO
Molecular Weight: 197.66

4-(chloromethyl)-N,N-dimethylBenzamide

CAS No.: 121083-51-0

Cat. No.: VC4142700

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66

* For research use only. Not for human or veterinary use.

4-(chloromethyl)-N,N-dimethylBenzamide - 121083-51-0

Specification

CAS No. 121083-51-0
Molecular Formula C10H12ClNO
Molecular Weight 197.66
IUPAC Name 4-(chloromethyl)-N,N-dimethylbenzamide
Standard InChI InChI=1S/C10H12ClNO/c1-12(2)10(13)9-5-3-8(7-11)4-6-9/h3-6H,7H2,1-2H3
Standard InChI Key UMAPDJRQFLVOIA-UHFFFAOYSA-N
SMILES CN(C)C(=O)C1=CC=C(C=C1)CCl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a chloromethyl (-CH₂Cl) group at the para position and a dimethylamide (-N(CH₃)₂) group at the acyl position. Key structural descriptors include:

  • Molecular Formula: C₁₀H₁₂ClNO

  • SMILES: CN(C)C(=O)C1=CC=C(C=C1)CCl

  • InChIKey: UMAPDJRQFLVOIA-UHFFFAOYSA-N

The chloromethyl group introduces a reactive site for nucleophilic substitution or elimination reactions, while the dimethylamide group contributes to the compound’s polarity and hydrogen-bonding capacity.

Predicted Physicochemical Properties

Collision cross-section (CCS) values, derived from ion mobility spectrometry, provide insights into the compound’s gas-phase behavior (Table 1). These predictions are critical for mass spectrometry-based identification in complex mixtures .

Table 1: Predicted Collision Cross-Section (CCS) Values for Adducts of 4-(Chloromethyl)-N,N-Dimethylbenzamide

Adductm/zCCS (Ų)
[M+H]⁺198.06803140.7
[M+Na]⁺220.04997153.9
[M+NH₄]⁺215.09457149.8
[M-H]⁻196.05347143.8

Synthesis and Reaction Pathways

Alternative Catalytic Methods

Spectroscopic and Analytical Profiles

Nuclear Magnetic Resonance (NMR)

Although experimental NMR data for 4-(chloromethyl)-N,N-dimethylbenzamide are unavailable, related compounds exhibit characteristic shifts:

  • 4-Fluoro-N,N-dimethylbenzamide: δ 7.49 (d, J = 8.6 Hz, Ar-H), 2.91 (s, N(CH₃)₂) .

  • 4-Bromo-N,N-dimethylbenzamide: δ 7.63 (d, Ar-H), 2.93 (s, N(CH₃)₂) .

For the target compound, the chloromethyl group’s protons are expected near δ 4.5–5.0 (CH₂Cl), with aromatic protons deshielded by the electron-withdrawing amide.

Mass Spectrometry

The m/z of the [M+H]⁺ ion is predicted at 198.06803, with a CCS of 140.7 Ų . Fragmentation patterns likely involve loss of HCl (Δm/z = 36.46) or cleavage of the amide bond.

Comparative Analysis with Analogous Compounds

4-Chloro-N,N-Dimethylbenzamide (CID 84180)

This structurally similar compound (C₉H₁₀ClNO) lacks the chloromethyl group but shares the dimethylamide moiety:

  • Molecular Weight: 183.63 g/mol vs. 210.66 g/mol for the chloromethyl derivative .

  • LogP: Predicted XLogP3 = 1.6 , suggesting higher hydrophobicity than the chloromethyl analog due to reduced polarity.

Reactivity Differences

The chloromethyl group enhances electrophilicity, enabling reactions such as:

  • Nucleophilic Substitution: Replacement of Cl⁻ with amines or thiols.

  • Elimination: Formation of styrene derivatives under basic conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator